
1-Bromo-4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Biological Activities and Potential Applications
Research into compounds structurally related to 1-Bromo-4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester indicates a broad spectrum of biological activities. Derivatives of neo fatty acids, neo alkanes, and their analogs, which may share structural features with the compound , demonstrate potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. These findings highlight the prospects for chemical preparations derived from such compounds in various industries, including pharmaceuticals, cosmetics, and agronomy (Dembitsky, 2006).
Enzymatic and Catalytic Properties
The enzymatic behavior of carboxylic ester hydrolases (CEHs), which catalyze the hydrolysis of carboxylic esters to produce alcohol and acid, provides insight into the catalytic potential of structurally related compounds. The diversity in the catalytic machinery of CEHs, as well as their wide application in industrial processes, underscores the relevance of similar compounds in biochemical research and industrial applications. These enzymes' substrate specificity and potential for protein engineering could be paralleled in research focusing on the compound of interest, suggesting its utility in biotechnological applications (Oh, Kim, & Kim, 2019).
Synthetic and Chemical Engineering Applications
In the realm of synthetic chemistry and chemical engineering, the versatility of carboxylic acid derivatives, including esters, has been extensively explored. Research on synthetic methods for compounds with similar functional groups, such as 1-indanones, reveals a vast array of biological activities ranging from antiviral to anticancer properties. These methods and applications underscore the potential utility of this compound in the development of new pharmaceuticals and agrochemicals (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Environmental and Ecological Considerations
The environmental and ecological impact of chemical compounds, including esters of phthalic acid, has been a subject of study due to their ubiquity and potential toxicity. Investigations into the occurrence, fate, and behavior of such compounds in aquatic environments shed light on the importance of understanding the ecological footprint of chemical substances. This research can inform the responsible development and application of this compound, ensuring its use does not adversely affect ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
properties
IUPAC Name |
tert-butyl 1-bromo-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-9-10(13)14-8-16(9)7-6-15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESBPGMZKBJOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(N=CN2CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

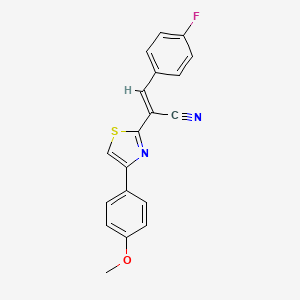
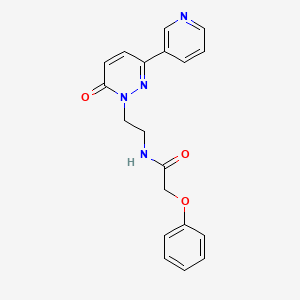
![5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2477173.png)
![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2477174.png)

![Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2477178.png)
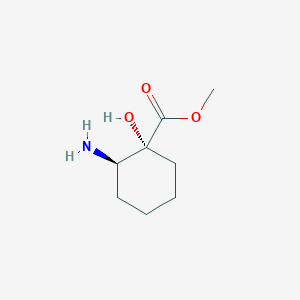
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2477181.png)
![(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2477182.png)
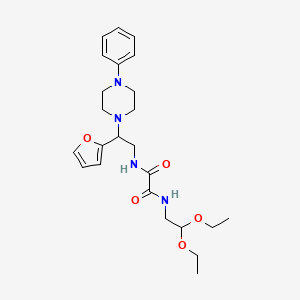
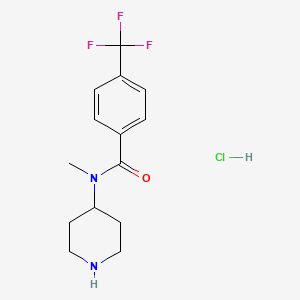
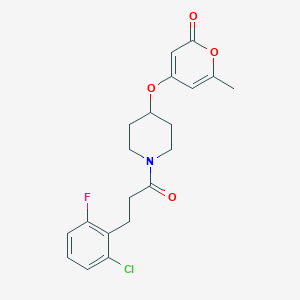
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2477190.png)
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)